molecular formula C27H36N2O8 B8639953 458L

458L

Cat. No.: B8639953
M. Wt: 516.6 g/mol
InChI Key: FPSZSEINEGCRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

458L is a complex organic compound that belongs to the class of phthalides. Phthalides are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 458L typically involves multi-step organic reactions. The process may start with the preparation of the phthalide core, followed by the introduction of the amino group and the isoquinoline moiety. Common reagents used in these reactions include ethylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

458L can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity may be studied for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Medicine: The compound may be investigated for its potential use in drug development.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 458L involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 458L include other phthalides and isoquinoline derivatives. These compounds may share structural similarities and exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can highlight its unique characteristics and potential advantages.

Properties

Molecular Formula

C27H36N2O8

Molecular Weight

516.6 g/mol

IUPAC Name

7-amino-4,5,6-triethoxy-3-(6,7,8-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3

InChI Key

FPSZSEINEGCRIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

270 g of the nitro derivative (a) is added to 1.570 liters of ethanol and 21 g of Raney nickel in an autoclave. Hydrogen is added under a pressure of 10 atmospheres and the reactants are heated at a temperature of 65° while stirring. After 1 hour 45 minutes the theoretical volume of hydrogen has been absorbed. The solution is cooled and filtered. The ethanol is distilled in vacuo, the residue is dissolved in 0.6 l of methanol, 60 g of potassium hydroxide tablets are added, and the mixture is heated under reflux for 1 hour while stirring. The mixture is cooled and allowed to crystallise. 194.5 g (yield=76%) of 2-methyl-6,7,8-trimethoxy-1-(4,5,6-triethoxy-7-amino-3-phthalidyl)-1,2,3,4-tetrahydro-isoquinoline is obtained in the form of white crystals having a melting point of 144° and exhibiting only a single spot when analysed by thin layer chromatography.
Name
nitro
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
1.57 L
Type
solvent
Reaction Step One

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